molecular formula C9H8Cl2O2S B7988651 Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate CAS No. 73448-74-5

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate

Cat. No.: B7988651
CAS No.: 73448-74-5
M. Wt: 251.13 g/mol
InChI Key: RGYJRYPDJXDZTA-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate is an organic compound with the molecular formula C9H8Cl2O2S It is a derivative of acetic acid and contains a thioether linkage, which is a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate involves its interaction with specific molecular targets. The thioether group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-Dichlorophenyl)thio]-propionate
  • Ethyl 2-[(2,4-Dichlorophenyl)thio]-acetate
  • Methyl 2-[(2,4-Dichlorophenyl)thio]-butyrate

Uniqueness

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJRYPDJXDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856569
Record name Methyl [(2,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73448-74-5
Record name Methyl [(2,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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